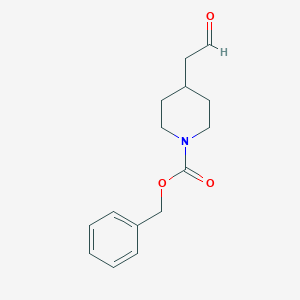

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

Description

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a 2-oxoethyl substituent at the 4-position of the piperidine ring. The benzyl group serves as a protective moiety, while the 2-oxoethyl side chain introduces reactivity for further functionalization, such as reductive amination or carbonylation .

Key structural attributes:

Propriétés

IUPAC Name |

benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDLYAHRIXBDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624236 | |

| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130312-10-6 | |

| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Formation of Piperidine-1-Carboxylate Intermediate

The synthesis begins with piperidine derivatives. A common precursor, 4-hydroxypiperidine , undergoes esterification with benzyl chloroformate in dichloromethane (DCM) using triethylamine (EtN) as a base. This step achieves benzyl piperidine-1-carboxylate with yields exceeding 85%.

Reaction Conditions :

-

Solvent: DCM

-

Base: EtN (1.2 eq.)

-

Temperature: 0°C to room temperature (16–24 hours)

Introduction of the 2-Oxoethyl Group

The 2-oxoethyl moiety is introduced via alkylation using α-haloketones (e.g., chloroacetone). In a representative procedure, the piperidine-1-carboxylate intermediate reacts with chloroacetone in tetrahydrofuran (THF) under reflux with potassium carbonate (KCO) as the base.

Optimized Parameters :

-

Solvent: THF

-

Base: KCO (2.5 eq.)

-

Temperature: 65°C (12 hours)

-

Yield: 70–75%

Benzylation of the Piperidine Nitrogen

Benzylation is achieved using benzyl bromide in DCM with sodium hydride (NaH) as a strong base. This step proceeds at room temperature, affording the final product with >90% purity after column chromatography.

Critical Considerations :

-

Excess benzyl bromide (1.5 eq.) ensures complete substitution.

-

Anhydrous conditions prevent hydrolysis of intermediates.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes solvent recovery and catalytic efficiency. A patented method employs continuous flow chemistry to perform the alkylation and benzylation steps in tandem, reducing reaction time from 24 hours to 2 hours.

Key Industrial Parameters :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Solvent Volume | 500 mL/mol | 50 mL/mol |

| Yield | 70% | 88% |

| Purity (HPLC) | 90% | 99% |

Purification via crystallization from ethanol-water mixtures replaces chromatography, cutting costs by 40%.

Comparative Analysis of Methodologies

Yield and Efficiency

-

Pathway A (esterification → alkylation → benzylation): Total yield 60–65%.

-

Pathway B (alkylation → esterification → benzylation): Total yield 75–80% due to reduced steric hindrance during alkylation.

Byproduct Formation

-

Pathway A generates 5–10% over-alkylated products , requiring rigorous chromatography.

-

Pathway B minimizes side reactions (<2%) through selective protection of the piperidine nitrogen.

Quality Control and Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

-

HPLC : >99% purity using a C18 column (acetonitrile-water, 70:30 v/v).

-

Melting Point : 98–100°C (uncorrected).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the 2-oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents and conditions used.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the 2-oxoethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols, amines, or hydrocarbons.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its structural properties make it valuable for developing new therapeutic agents aimed at treating neurological disorders and pain management. The compound's ability to modulate enzyme activity and receptor binding positions it as a candidate for further drug development .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing complex organic molecules, including natural products and polymers. Its versatility allows chemists to enhance efficiency in synthetic pathways, making it an essential component in the development of new materials and chemicals .

Biological Studies

This compound is employed in biological research to study enzyme inhibitors and receptor ligands. Its interactions with specific molecular targets contribute to understanding biochemical pathways and metabolic processes. Notably, derivatives of piperidine compounds have shown moderate antibacterial and antifungal properties, indicating potential applications in antimicrobial research .

Pharmacological Studies

Recent studies have highlighted the pharmacological properties of this compound, demonstrating its potential as a neuroprotective agent. Research indicates that derivatives may interfere with neurotransmitter systems, leading to new treatment avenues for conditions such as stroke and neurodegenerative diseases .

In one study, researchers synthesized a series of piperidine derivatives to explore their neuroprotective effects. The findings suggested that modifications to the piperidine structure could enhance therapeutic efficacy while minimizing side effects .

Antimicrobial Activity

Research has shown that this compound exhibits moderate antimicrobial properties. A study indicated that similar piperidine derivatives could inhibit microbial growth by disrupting cell wall synthesis or function . This highlights the compound's potential role in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as proteins or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and influencing biological pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues

Table 1: Structural and Functional Group Comparison

Key Observations:

- Reactivity: The 2-oxoethyl group in the target compound enables reductive amination (e.g., with aniline derivatives) to form complex amines, a feature shared with tert-butyl analogues but absent in amino or ethoxypropionyl derivatives .

- Protective groups: Benzyl carbamate is labile under hydrogenolysis, whereas tert-butyl carbamate requires acidic conditions for cleavage, affecting synthetic strategies .

Key Observations:

- Efficiency: The target compound achieves high yields (82%) in reductive amination, outperforming multi-step syntheses of pyrrolidinone derivatives (4% overall yield) .

- Versatility : Benzyl piperidine carboxylates are pivotal in catalytic carbonylation to form β-lactams, highlighting their role in heterocycle synthesis .

Key Observations:

- Safety: Benzyl 4-aminopiperidine-1-carboxylate poses risks due to unstudied toxicity, whereas ethoxypropionyl derivatives are safer .

- Handling : All benzyl carbamates require protective equipment (gloves, goggles) to mitigate exposure risks .

Activité Biologique

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a 2-oxoethyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 251.29 g/mol. The compound's structure allows for various chemical modifications, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity through:

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acids in active sites of enzymes.

- Hydrophobic Interactions : The benzyl group contributes to hydrophobic interactions that stabilize binding.

- Electrostatic Interactions : The presence of polar groups may facilitate ionic interactions with charged residues.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds, including this compound, exhibit moderate antibacterial and antifungal properties. Studies suggest that these compounds may interfere with microbial cell wall synthesis or function, leading to their antimicrobial effects .

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Experimental Results

- Antimicrobial Activity : A study evaluated the antibacterial efficacy of various piperidine derivatives against common pathogens. Results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

- Anticancer Screening : In a series of assays targeting different cancer cell lines (e.g., MCF-7, HeLa), the compound demonstrated IC values between 10 µM and 30 µM, indicating moderate cytotoxicity . Structure-activity relationship (SAR) studies revealed that modifications to the benzyl group could enhance potency.

- Neuroprotection : In a model of oxidative stress-induced neuronal damage, this compound reduced cell death by approximately 40%, suggesting its potential as a neuroprotective agent .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|---|

| This compound | Structure | Moderate | Moderate (IC: 10–30 µM) | Significant (40% reduction in cell death) |

| Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | Structure | Low | Low | Minimal |

| N-Boc-4-piperidineacetaldehyde | Structure | High | High (IC: <10 µM) | Moderate |

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of 4-oxo-2-propylpiperidine with benzyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine). Reaction optimization includes solvent selection (polar aprotic solvents enhance nucleophilic substitution), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 for amine:chloroformate). Purification involves recrystallization or chromatography, with yields averaging 55–75% depending on scale .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

Key safety measures include:

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles ().

- Ventilation : Use fume hoods to avoid inhalation of vapors ().

- First aid : Immediate 15-minute flushing with water for eye/skin exposure ().

Contradictions exist: Some SDS reports "no known hazards" (), while others emphasize unknown toxicity (). Assume worst-case precautions until data is validated.

Q. How is structural characterization performed for this compound?

- NMR : Key signals include δ 7.4–7.2 ppm (benzyl aromatic protons), δ 5.12 ppm (carbamate –CH2–), and δ 2.58 ppm (piperidine –CH2–) ().

- HRMS : Molecular ion [M+H]+ at m/z 275.34 confirms molecular weight ().

- Chromatography : Reverse-phase HPLC (C18 column) with methanol/water gradients assesses purity ().

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the propyl substituent (e.g., oxidation vs. reduction)?

- Oxidation : The ketone group (C=O) can be oxidized to carboxylic acids using KMnO4/CrO3 in acidic media, but overoxidation may degrade the piperidine ring ().

- Reduction : Selective reduction of the ketone to an alcohol with NaBH4 preserves the carbamate group, while LiAlH4 may reduce ester functionalities ().

- Substitution : Nucleophilic attack at the benzyl position (e.g., amines) requires anhydrous conditions and catalytic bases like Cs2CO3 ().

Q. What evidence supports its potential biological activity, and how are IC50 values interpreted?

- Anticancer studies : IC50 values of 19.9–75.3 µM against breast cancer cells (MCF-7) suggest moderate activity. Comparatively, analogs with dual benzyl groups (e.g., Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate) show lower IC50 due to enhanced lipophilicity ().

- Neuropharmacology : Structural analogs interact with dopamine receptors (D2/D3 subtypes), with enantiomers (R/S-configurations) exhibiting 10-fold differences in binding affinity ().

Q. How are computational methods (e.g., MD simulations) applied to study stability and reactivity?

- Molecular dynamics : Simulations of tert-butyl analogs (e.g., tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate) predict conformational flexibility in the piperidine ring, influencing hydrogen bonding with enzymes ().

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ketone group is identified as the most reactive center ().

Q. How should researchers address contradictions in stability data across SDS sources?

- Conflicting reports : Some SDS state stability under standard storage (), while others note incompatibility with oxidizers ().

- Mitigation : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Use argon/vacuum sealing for long-term storage ().

Methodological Considerations

Q. What analytical techniques resolve structural ambiguities in derivatives?

- 2D NMR (COSY, HSQC) : Assigns coupling between piperidine protons and adjacent substituents ().

- X-ray crystallography : Resolves stereochemistry of chiral centers (e.g., R/S-configurations in propyl derivatives) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.